Panaxydol
Overview
Description
Panaxydol is a polyacetylene compound that has been isolated from Panax ginseng, a plant commonly used in oriental medicine. It has been studied for its effects on various biological targets, particularly its anti-proliferative effects against malignant cells and its ability to inhibit certain enzymes like lipoxygenases .
Synthesis Analysis
The synthesis of panaxydol-related compounds has been achieved through various methods. One such method includes a total synthesis of panaxytriol, a related compound, which was accomplished enantioselectively and involved a Cadiot-Chodkiewicz cross-coupling reaction . Another study reported the chemoenzymatic asymmetric total synthesis of antitumor agents including panaxytriol, using an enantioconvergent enzyme-triggered cascade reaction .
Molecular Structure Analysis
Panaxydol and related compounds like panaxadiol have been structurally characterized. Panaxadiol, for instance, has been identified as a tetracyclic triterpene of the dammarane series with hydroxyl groups at specific positions and a trimethyltetrahydropyrane ring . Although not directly about panaxydol, this information helps in understanding the structural class to which panaxydol belongs.
Chemical Reactions Analysis
The chemical behavior of panaxydol includes its ability to induce apoptosis in cancer cells through various pathways. It has been shown to activate enzymes like JNK and p38 MAPK, increase intracellular calcium levels, and generate reactive oxygen species through NADPH oxidase-dependent pathways . These reactions are crucial for its biological activity and potential therapeutic effects.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of panaxydol are not detailed in the provided papers, its biological properties have been extensively studied. Panaxydol has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis. It affects the expression and activity of several proteins involved in cell cycle regulation and apoptosis, such as p27(KIP1), Cdk2, and p21 . Additionally, panaxydol's effects on EGFR activation and ER stress have been implicated in its mechanism of action .
Relevant Case Studies
Several studies have investigated the effects of panaxydol on different cancer cell lines. For instance, panaxydol decreased the proliferation of a human melanoma cell line and induced G1 cell cycle arrest . In human hepatocarcinoma cells, panaxydol inhibited proliferation and induced differentiation, causing morphological changes that resembled mature hepatocytes . Furthermore, panaxydol has been shown to inhibit tumor growth in mouse models, suggesting its potential as an anticancer agent .
Scientific Research Applications
Anti-Cancer Properties in Hepatocarcinoma Cells : Panaxydol inhibits proliferation and induces differentiation in human hepatocarcinoma cell lines, such as HepG2. It causes morphological changes resembling mature hepatocytes and arrests the cell cycle, suggesting its potential as an anti-cancer agent (Guo et al., 2009).
Effect on Glioma Cells : Studies on rat C6 glioma cells have demonstrated that panaxydol can inhibit cell proliferation and induce apoptosis. It alters the expression of proteins like Bcl-2, Bax, and caspase-3, indicating its potential for treating malignant gliomas (Hai et al., 2007).
Apoptosis Induction via Intracellular Mechanisms : Panaxydol can induce apoptosis in cancer cells by increasing intracellular calcium levels, activating MAPK pathways, and generating reactive oxygen species (ROS). These mechanisms involve both mitochondria and NADPH oxidase, highlighting its selective effectiveness against cancer cells (Kim et al., 2011).
Effects on Human Promyelocytic Leukemia Cells : In human promyelocytic leukemia HL60 cells, panaxydol showed marked inhibition of cell proliferation and induced apoptosis. This process involved the activation of protein kinase Cδ, caspase-3, and cleavage of poly (ADP-ribose) polymerase (Yan et al., 2011).
Cell Cycle Arrest in Melanoma Cells : Panaxydol was found to arrest the cell cycle at the G1-S transition in a human melanoma cell line, SK-MEL-1. It increased the expression of the protein p27KIP1 and decreased Cdk2 activity, further supporting its role in inhibiting cancer cell proliferation (Moon et al., 2000).
Mechanisms in Lung Cancer Cells : In non-small cell lung cancer cells, panaxydol induced cell cycle arrest at G1 phase by modulating the expression of various cyclin-dependent kinases and cyclins. It also increased intracellular Ca2+ levels, suggesting a multi-faceted mechanism of action (Lee et al., 2018).
Activation of Apoptotic Pathways : Studies have shown that panaxydol activates various caspases and induces apoptosis in different cancer cell lines. This involves mitochondrial pathways and is often mediated by ROS (Kim et al., 2006).
Renal Protective Effects : Panaxydol has been found to protect against aristolochic acid-induced renal injury in rats by activating the Keap1-Nrf2/ARE pathway, indicating its potential in treating renal diseases (Guo et al., 2020).
Target Cell Membrane Affinity : The affinity of panaxydol for target cells, particularly in sensitive cancer cells, plays a role in its anti-proliferative effect. This relationship is crucial for understanding its mechanism of action (Matsunaga et al., 1994).
ROS and Calcium Increase in Apoptosis : The generation of ROS and an increase in intracellular calcium are key mediators of panaxydol-induced apoptosis in cancer cells. This suggests a complex interaction between oxidative stress and calcium signaling in its anti-cancer effects (Kim et al., 2007).
Safety And Hazards
Future Directions
Future research directions involve investigating whether Panaxydol can prevent colon cancer, since macrophage depletion not only decreases inflammation but also suppresses tumorigenesis in AOM-DSS-induced model of colitis induced colon cancer in mice . Another direction to explore in the future is to determine if Panaxydol can achieve its effects through different pathways .
properties
IUPAC Name |
(3R)-8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3/t15-,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDSGIQZAFIAN-IXDOHACOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)CC#CC#C[C@@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993604 | |
Record name | 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3r)-8-[(2r,3s)-3-Heptyloxiran-2-yl]oct-1-ene-4,6-diyn-3-ol | |
CAS RN |
72800-72-7 | |
Record name | Panaxydol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72800-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panaxydol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072800727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(3-Heptyloxiran-2-yl)oct-1-ene-4,6-diyn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40993604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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